Cicletanine hydrochloride

Description

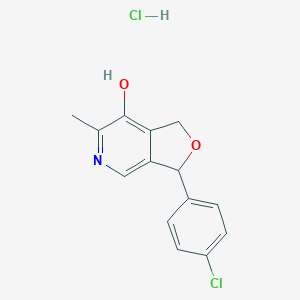

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2.ClH/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9;/h2-6,14,17H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMBAIRFQQLJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801002869 | |

| Record name | 3-(4-Chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82747-56-6 | |

| Record name | Cicletanine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082747566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-3-(p-chlorophenyl)-1.3-dihydro-6-methylfuro [3,4-c]pyridin-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CICLETANINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0SY6373OQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Cicletanine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cicletanine (B1663374) hydrochloride is an antihypertensive agent of the furopyridine class, distinguished by a multifaceted mechanism of action that extends beyond simple diuresis.[1] This technical guide delineates the core pharmacological activities of cicletanine, focusing on its intricate interplay with vascular signaling pathways. The primary mechanisms include the potentiation of vasodilatory prostanoids, modulation of ion channel activity in vascular smooth muscle, enhancement of endothelial function, and mild diuretic and antioxidant effects.[2][3] This document synthesizes findings from preclinical and clinical studies to provide a comprehensive overview for researchers and drug development professionals. Quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are illustrated using diagrammatic representations to facilitate a deeper understanding of cicletanine's complex mode of action.

Vasodilatory Effects Mediated by Prostaglandin (B15479496) Synthesis

A principal component of cicletanine's antihypertensive effect is its ability to stimulate the synthesis of vasodilatory prostaglandins (B1171923), particularly prostacyclin (PGI2).[4][5] This action contributes to the relaxation of vascular smooth muscle and a subsequent reduction in peripheral resistance.[6]

Cicletanine has been shown to significantly enhance the production of PGI2 from both endogenous sources and exogenously supplied arachidonic acid in cultured rat aortic smooth muscle cells.[7] In vivo studies have demonstrated that cicletanine administration leads to a marked increase in the levels of 6-keto-PGF1α, a stable metabolite of PGI2, in both plasma and urine of patients with essential hypertension.[4][8] This effect is observed in both short-term and long-term treatment regimens.[5][8] The stimulation of PGI2 synthesis is a key factor in the drug's ability to lower blood pressure, and this mechanism is distinct from that of many other antihypertensive drug classes.[9]

Experimental Protocol: Measurement of Prostacyclin (as 6-keto-PGF1α) in Human Plasma and Urine

This protocol outlines a common method used in clinical studies to quantify the effect of cicletanine on prostacyclin synthesis.

-

Sample Collection: Blood and urine samples are collected from patients at baseline and at specified time points following the oral administration of cicletanine (e.g., 100 mg daily).[4]

-

Extraction: Prostaglandins are extracted from plasma and urine samples. This typically involves acidification of the sample followed by extraction with a non-polar organic solvent like ethyl acetate.

-

Purification: The extracted prostaglandins are purified using high-pressure liquid chromatography (HPLC).[4][8] This step separates 6-keto-PGF1α from other eicosanoids and interfering substances.

-

Quantification: The purified 6-keto-PGF1α is quantified using a competitive radioimmunoassay (RIA).[4][10] In this assay, a known amount of radiolabeled 6-keto-PGF1α competes with the 6-keto-PGF1α in the sample for binding to a limited amount of specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled 6-keto-PGF1α in the sample.

-

Data Analysis: Standard curves are generated using known concentrations of 6-keto-PGF1α to calculate the concentration in the patient samples. Results are typically expressed as pg/mL for plasma and ng/24h for urine.

Modulation of Vascular Smooth Muscle Cell Function

Cicletanine directly influences the function of vascular smooth muscle cells (VSMCs) through multiple pathways, leading to vasorelaxation and inhibition of proliferation.[10][11]

Ion Channel Modulation

Cicletanine's vasodilatory action is partly attributed to its ability to modulate ion channels in VSMCs. It has been shown to inhibit calcium influx through L-type calcium channels, which is a critical step in VSMC contraction.[2][12] By reducing intracellular calcium concentrations, cicletanine promotes vascular relaxation.[2][11] Furthermore, some studies suggest that cicletanine may also act on potassium channels, potentially through a K+-channel opening effect, which would lead to hyperpolarization of the cell membrane and further contribute to vasodilation.[3][13] The relaxation induced by cicletanine has been shown to be antagonized by glibenclamide, a blocker of ATP-sensitive potassium channels, suggesting a potential role for these channels in cicletanine's mechanism.[13]

Inhibition of VSMC Proliferation

In addition to its effects on vascular tone, cicletanine has been demonstrated to inhibit the proliferation of VSMCs.[10] In cultured rat mesenteric artery smooth muscle cells, cicletanine inhibited [3H] thymidine (B127349) incorporation, a marker of DNA synthesis and cell proliferation, in a dose-dependent manner.[10] This anti-proliferative effect may contribute to the long-term beneficial effects of cicletanine on vascular remodeling in hypertensive patients.[14]

Experimental Protocol: Assessment of Vascular Smooth Muscle Relaxation In Vitro

This protocol describes a standard method for evaluating the direct effects of cicletanine on vascular tone.

-

Tissue Preparation: Rings of arteries (e.g., rat aorta or human inferior epigastric arteries) are isolated and mounted in an organ bath filled with a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[11][13]

-

Contraction Induction: The arterial rings are pre-contracted with a vasoconstrictor agent such as noradrenaline or a high concentration of potassium chloride (KCl).[13]

-

Drug Administration: Once a stable contraction is achieved, increasing concentrations of cicletanine are cumulatively added to the organ bath.

-

Measurement of Relaxation: The isometric tension of the arterial rings is continuously recorded using a force transducer. Relaxation is measured as the percentage decrease from the pre-contracted tension.

-

Data Analysis: Concentration-response curves are constructed to determine the potency (EC50) and efficacy of cicletanine-induced relaxation. The influence of the endothelium can be assessed by comparing responses in intact and endothelium-denuded rings.[13]

Enhancement of Endothelial Function

A healthy endothelium plays a crucial role in regulating vascular tone through the release of vasodilating and vasoconstricting factors. Cicletanine has been shown to improve endothelial function, which is often impaired in hypertension.[15]

Chronic treatment with cicletanine in Dahl salt-sensitive rats, a model of salt-induced hypertension, was associated with an improvement in endothelial cell function.[15] This was evidenced by an increased generation of nitric oxide (NO) and prostacyclin (PGI2) in the aortic wall.[15] The enhanced release of these vasodilatory substances from endothelial cells likely contributes significantly to the blood pressure-lowering effect of cicletanine.[15]

Diuretic and Natriuretic Properties

While its primary antihypertensive effects are attributed to its vasodilatory actions, cicletanine also possesses mild diuretic and natriuretic properties.[2][5] The salidiuretic activity is thought to be mediated by a sulfoconjugated metabolite of cicletanine, which inhibits the apical Na+-dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule.[3] This effect, although modest, complements the primary vasodilatory mechanism in the management of hypertension.[2] The natriuresis observed in the initial days of treatment is partly attributed to the increased renal synthesis of PGI2 and PGE2.[4][5]

Antioxidant Properties

Oxidative stress is a key contributor to endothelial dysfunction and the pathogenesis of hypertension. Cicletanine has been reported to exhibit antioxidant properties, which may further contribute to its beneficial cardiovascular effects.[2] By scavenging free radicals and potentially enhancing the activity of endogenous antioxidant enzymes, cicletanine helps to mitigate oxidative stress, thereby preserving endothelial function and promoting vascular health.[2]

Quantitative Data Summary

| Parameter | Species/Model | Tissue/Cell Type | Effect of Cicletanine | Concentration/Dose | Reference |

| Prostacyclin (PGI2) Synthesis | |||||

| 6-keto-PGF1α Production | Rat | Cultured Vascular Smooth Muscle Cells | Dose-dependent increase | 10⁻⁵ to 10⁻⁴ M | [10] |

| Plasma 6-keto-PGF1α | Human (Essential Hypertension) | Plasma | Significant increase | 100 mg/day | [4][8] |

| Urinary 6-keto-PGF1α Excretion | Human (Essential Hypertension) | Urine | Increased by ~80% in the first 24h | 100 mg/day | [5] |

| Vascular Smooth Muscle Cell (VSMC) Proliferation | |||||

| [3H] Thymidine Incorporation | Rat | Cultured VSMCs | Inhibition up to 31% of control | 3.3 x 10⁻⁵ to 10⁻⁴ M | [10] |

| Cell Count | Rat | Cultured VSMCs | Significant reduction | 10⁻⁴ M | [10] |

| Blood Pressure Reduction | |||||

| Systolic Blood Pressure (SBP) | Human (Mild to Moderate Hypertension) | Clinical Trial | Mean decrease of 29.7 mmHg | 50-100 mg/day (3 months) | [16] |

| Diastolic Blood Pressure (DBP) | Human (Mild to Moderate Hypertension) | Clinical Trial | Mean decrease of 23.3 mmHg | 50-100 mg/day (3 months) | [16] |

| Ion Channel Activity | |||||

| Histamine-induced ⁴⁵Ca²⁺ Efflux | Guinea Pig | Cultured VSMCs | Inhibition (IC50) | 10⁻⁶ M | [17] |

| Endothelial Function | |||||

| Nitric Oxide (NO) Generation | Dahl Salt-Sensitive Rat | Aortic Wall | Significant increase | High-dose | [15] |

| PGI2 Generation | Dahl Salt-Sensitive Rat | Aortic Wall | Increased by 28% | High-dose | [15] |

| Prostaglandin E2 (PGE2) Generation | Dahl Salt-Sensitive Rat | Aortic Wall | Increased by 149% | High-dose | [15] |

Signaling Pathways and Experimental Workflows

Cicletanine's Multifaceted Mechanism of Action

Caption: Overview of cicletanine's mechanisms.

Experimental Workflow for Assessing Vasodilatory Properties

Caption: In vitro vasorelaxation experiment workflow.

Conclusion

The antihypertensive efficacy of this compound is derived from a sophisticated and synergistic combination of mechanisms. Its primary action as a vasodilator is driven by the stimulation of prostacyclin and nitric oxide synthesis, coupled with direct effects on vascular smooth muscle ion channels that favor relaxation.[2][3] The additional properties of inhibiting VSMC proliferation, mild diuresis, and antioxidant activity contribute to its overall cardiovascular protective profile.[2][3][10] This in-depth understanding of cicletanine's core mechanisms of action provides a solid foundation for further research and highlights its unique position within the therapeutic arsenal (B13267) for hypertension. The detailed experimental protocols and visual diagrams presented in this guide offer valuable tools for scientists and researchers in the field of cardiovascular pharmacology and drug development.

References

- 1. Cicletanine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Cicletanine? [synapse.patsnap.com]

- 3. Cicletanine: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of cicletanine on prostaglandin I2 and E2 levels in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Enhancement of prostacyclin generation by cicletanine (an in vivo investigation) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cicletanine and eicosanoids in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Short-term increase in prostaglandin I2 synthesis caused by cicletanine in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antihypertensive effects of cicletanine and renal protection in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory effect of cicletanine on vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vascular actions of cicletanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro vascular effects of cicletanine in pregnancy-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vascular remodeling and antihypertensive therapy: the example of cicletanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Restoration of endothelial cell function by chronic cicletanine treatment in Dahl salt-sensitive rats with salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy and tolerance of cicletanine, a new antihypertensive agent: overview of 1226 treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of histamine-induced Ca2+ efflux in cultured vascular smooth muscle cells by an antihypertensive drug, cicletanine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Cicletanine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cicletanine (B1663374) hydrochloride is a furopyridine derivative antihypertensive agent with a multifaceted mechanism of action that has been the subject of extensive research since its introduction. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of cicletanine hydrochloride. It details the key experimental protocols used to elucidate its mechanism of action, presents quantitative data from preclinical and clinical studies in a structured format, and visualizes the critical signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of cicletanine and related compounds.

Introduction and Historical Perspective

Cicletanine was first developed by the French pharmaceutical company Ipsen and was launched in France in 1986 for the treatment of hypertension.[1] The initial peer-reviewed publication on cicletanine appeared in The Lancet in 1983, highlighting its diuretic activity.[1] Early research suggested that its therapeutic effects extended beyond diuresis, with antihypertensive activity observed at sub-diuretic doses.[1][2] Over the years, the marketing rights for cicletanine have been held by several companies, including Recordati.[1]

While initially categorized as a diuretic, extensive research has revealed a more complex pharmacological profile, positioning cicletanine as a vasorelaxant with natriuretic and diuretic properties.[3][4] Its development also explored other therapeutic avenues, including a Phase II clinical trial for pulmonary arterial hypertension (PAH) initiated by Gilead Sciences.[5] However, this trial was ultimately discontinued (B1498344) in 2012 as it did not meet its primary endpoint.[3][6]

Chemical Properties and Synthesis

This compound is the hydrochloride salt of a dihydropyridine (B1217469) derivative.[7]

| Property | Value |

| IUPAC Name | 3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride[7] |

| Molecular Formula | C₁₄H₁₃Cl₂NO₂[7] |

| Molecular Weight | 298.2 g/mol [7] |

| CAS Number | 82747-56-6[7] |

Synthesis Workflow

The synthesis of this compound has been described in the patent literature, with a key step involving the acid hydrolysis and cyclization of an adduct. One of the common starting materials for the synthesis of the pyridine (B92270) ring, a core component of cicletanine, is pyridoxine (B80251) (Vitamin B6). The following diagram illustrates a generalized synthetic workflow.

Mechanism of Action

This compound exerts its antihypertensive effects through a combination of mechanisms, primarily involving vasodilation and, to a lesser extent, diuresis.[3][4]

Vasodilatory Effects

The vasorelaxant properties of cicletanine are attributed to several interconnected pathways:

-

Stimulation of Endothelial Nitric Oxide Synthase (eNOS): Cicletanine stimulates the production of nitric oxide (NO), a potent vasodilator, by activating eNOS.[5][8] This activation is mediated, in part, through the Akt and MAP kinase/Erk signaling pathways.[4]

-

Increased Prostacyclin (PGI₂) Synthesis: The drug enhances the synthesis of prostacyclin, another potent vasodilator and inhibitor of platelet aggregation.[2][9]

-

Inhibition of Phosphodiesterases (PDEs): Cicletanine inhibits low Km cyclic GMP phosphodiesterases, leading to increased intracellular levels of cGMP, which promotes vasorelaxation.[10]

-

Modulation of Calcium Channels: It is suggested to have a blocking effect on Ca²⁺ channels, either directly or indirectly.[3][4]

-

Inhibition of Protein Kinase C (PKC): Cicletanine has been shown to inhibit PKC, which can reverse vasoconstriction.[7]

Diuretic and Natriuretic Effects

The diuretic and natriuretic effects of cicletanine are primarily attributed to its sulfoconjugated metabolite.[3] This metabolite is believed to inhibit the apical Na⁺-dependent Cl⁻/HCO₃⁻ anion exchanger in the distal convoluted tubule of the kidney.[3]

Signaling Pathways

The vasodilatory action of cicletanine involves the modulation of key signaling pathways within vascular endothelial and smooth muscle cells.

Experimental Protocols

Measurement of Endothelial Nitric Oxide Synthase (eNOS) Activity

The effect of cicletanine on eNOS activity can be assessed by measuring the conversion of L-arginine to L-citrulline or by direct measurement of nitric oxide production.

Protocol: L-Arginine to L-Citrulline Conversion Assay [11]

-

Cell Culture: Culture bovine aortic endothelial cells (BAECs) to confluence.

-

Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.

-

Cell Lysis: Lyse the cells in a buffer containing protease inhibitors.

-

Kinase Assay: Incubate the cell lysates with L-[¹⁴C]arginine, NADPH, and other necessary cofactors (e.g., calmodulin, tetrahydrobiopterin).

-

Separation: Separate L-[¹⁴C]citrulline from L-[¹⁴C]arginine using cation exchange chromatography.

-

Quantification: Quantify the amount of L-[¹⁴C]citrulline produced using liquid scintillation counting.

-

Data Analysis: Express eNOS activity as the rate of L-citrulline formation (pmol/mg protein/min).

Protocol: Nitric Oxide Measurement using the Griess Reagent [8][12]

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs).

-

Treatment: Incubate the cells with this compound for various time points (e.g., 3-24 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Spectrophotometry: Measure the absorbance of the resulting azo dye at 540 nm.

-

Quantification: Determine the concentration of nitrite (B80452) (a stable breakdown product of NO) by comparing the absorbance to a standard curve of sodium nitrite.

Protein Kinase C (PKC) Inhibition Assay

The inhibitory effect of cicletanine on PKC activity can be determined using a variety of in vitro kinase assay kits.

Protocol: In Vitro PKC Kinase Assay (Generic) [13][14]

-

Reagent Preparation: Prepare a reaction buffer containing ATP, a PKC substrate (e.g., a specific peptide), and purified PKC enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound or a known PKC inhibitor (positive control) to the reaction mixture.

-

Kinase Reaction: Initiate the reaction by adding the enzyme and incubate at 30°C for a defined period.

-

Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using a phospho-specific antibody in an ELISA format or by measuring the incorporation of ³²P from [γ-³²P]ATP.

-

Data Analysis: Plot the percentage of PKC inhibition against the concentration of cicletanine to determine the IC₅₀ value.

Quantitative Data

Preclinical Data

| Parameter | Species/Model | Value | Reference |

| Antihypertensive Effect | NaCl-supplemented SHR-S rats | -26 mmHg (8% NaCl diet) | [15] |

| NaCl-supplemented SHR-S rats | -13 mmHg (1% NaCl diet) | [15] | |

| Dahl salt-sensitive rats | Ameliorated hypertension development at 39 mg/kg/day | [16] | |

| Neurogenic hypertensive dogs | ↓ BP from 204/116 to 159/86 mmHg at 10 mg/kg/12h | [17] | |

| PDE Inhibition | Rat aortic smooth muscle | Potentiated AP II- or SNP-induced vasorelaxation 3- to 6-fold | [10] |

| Diuretic Effect | Anesthetized rats | Dose-dependent ↑ in urine flow, Na⁺, and Cl⁻ excretion (15-60 mg/kg i.v.) | [18] |

Pharmacokinetic Data (Healthy Volunteers)

| Parameter | Dose | Value | Reference |

| Time to Cmax (tmax) | N/A | ~0.65 h | [19] |

| Elimination Half-life (t₁/₂) | N/A | 6 - 8 h | [19] |

| 50 mg (single dose) | 7.3 h | [20] | |

| 50 mg (multiple doses) | 7.9 h | [20] | |

| Plasma Protein Binding | N/A | ~90% | [19] |

| Volume of Distribution (Vd) | N/A | 37 L | [19] |

| Peak Plasma Concentration (Cmax) | 50 mg (multiple doses) | 1730 ng/mL | [20] |

| Trough Plasma Concentration (Cmin) | 50 mg (multiple doses) | 44 ng/mL | [20] |

Clinical Trial Data (Hypertension)

| Study Population | Treatment | Duration | Key Findings | Reference |

| 1226 patients with mild to moderate hypertension | 50-100 mg/day monotherapy | 3 months | Mean SBP reduction: 29.7 mmHg; Mean DBP reduction: 23.3 mmHg; 70.9% of patients stabilized | [2] |

| 120 patients with moderate essential hypertension on beta-blockers | 50 mg/day | 90 days | 51.2% of patients achieved normal blood pressure | [21] |

| 100 mg/day | 90 days | 74.4% of patients achieved normal blood pressure | [21] | |

| 132 elderly patients (>60 years) | 50 mg/day | 3 months | 40% of patients' blood pressure normalized | [22] |

| 430 patients with uncontrolled hypertension | 50-100 mg/day in combination with other antihypertensives | N/A | 48.8% of patients' blood pressure normalized | [7] |

Clinical Trial Data (Pulmonary Arterial Hypertension)

A Phase II, randomized, double-blind, placebo-controlled study (NCT00873392) was initiated by Gilead Sciences to evaluate the efficacy and safety of cicletanine in patients with PAH.[5] The primary endpoint was the change from baseline in the six-minute walk distance after 12 weeks of treatment.[5] However, the trial was discontinued in 2012 as it failed to meet this primary endpoint.[1][3][6][23]

Conclusion

This compound is a well-characterized antihypertensive agent with a unique and complex mechanism of action that goes beyond simple diuresis. Its ability to modulate multiple signaling pathways involved in vasodilation, including the eNOS, prostacyclin, and PKC pathways, has been a key area of research. This technical guide has summarized the discovery, history, and pharmacological profile of cicletanine, providing detailed insights into the experimental methodologies used to elucidate its effects and a compilation of quantitative data from preclinical and clinical studies. While its development for pulmonary arterial hypertension was not successful, cicletanine remains an important pharmacological tool and a clinically used antihypertensive in some regions, offering valuable insights for the development of new cardiovascular drugs.

References

- 1. BioCentury - Gilead discontinues cicletanine for PAH [biocentury.com]

- 2. Efficacy and tolerance of cicletanine, a new antihypertensive agent: overview of 1226 treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmatimes.com [pharmatimes.com]

- 4. Cicletanine: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gilead.com [gilead.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. [Antihypertensive effectiveness and tolerance of cicletanine. Results obtained with bitherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of cicletanine on the nitric oxide pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. General pharmacology of cicletanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of low Km cyclic GMP phosphodiesterases and potentiation of guanylate cyclase activators by cicletanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Changes of endothelial nitric oxide synthase level and activity during endothelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclic strain increases endothelial nitric oxide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Rapid screening method for inhibitors of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antihypertensive effect of cicletanine is exaggerated in NaCl-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antihypertensive effects of cicletanine and renal protection in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Cicletanine and the sympathetic nervous system. A study of awake sino-aortic denervated hypertensive dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of cicletanine on kidney function. 1. Clearance and micropuncture studies in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Multiple dose pharmacokinetic study of cicletanine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [Evaluation of the effectiveness and tolerance of cicletanine in patients with essential hypertension treated with beta-blockers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [Efficacy and tolerability of cycletanine in aged patients with hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Gilead Sciences, Inc. Stops Development of PAH Drug After Missing Study Goal - BioSpace [biospace.com]

An In-depth Technical Guide to Cicletanine Hydrochloride: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cicletanine (B1663374) hydrochloride is a furopyridine derivative with antihypertensive properties, acting through a multifaceted mechanism that includes diuretic and vasodilatory actions. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols for its synthesis, analysis, and key biological assays. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Physicochemical Properties

Cicletanine hydrochloride is the hydrochloride salt of cicletanine.[1][2] It is a racemic mixture.[3]

Chemical Name: 3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride[1][4]

Molecular Formula: C₁₄H₁₃Cl₂NO₂[1][2]

Molecular Weight: 298.2 g/mol [1][4]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃Cl₂NO₂ | [1][2] |

| Molecular Weight | 298.16 g/mol | [2] |

| CAS Number | 82747-56-6 | [1][2] |

| Appearance | Pink Solid | [5] |

| Melting Point | 208-219°C | [5] |

| Solubility | Soluble in Methanol | [5] |

| pKa | (Value not readily available in search results) | |

| LogP | 4.17060 | [6] |

Pharmacological Properties and Mechanism of Action

This compound exerts its antihypertensive effects through a combination of diuretic and vasodilatory actions.[7]

Diuretic Effect

The diuretic action of cicletanine is attributed to its sulfoconjugated metabolite, which inhibits the apical Na⁺-dependent Cl⁻/HCO₃⁻ anion exchanger in the distal convoluted tubule.[7] This leads to increased excretion of sodium and water.[8] Notably, cicletanine demonstrates less potassium excretion compared to hydrochlorothiazide.[4]

Table 2: Comparative Diuretic Effects of Cicletanine and Hydrochlorothiazide (HCTZ) in Humans (24-hour cumulative urine excretion vs. placebo)

| Treatment | Mean Increase in Sodium Excretion (mmol/day) | Mean Increase in Potassium Excretion (mmol/day) | Reference |

| Cicletanine 50 mg | 21.7 | 4.6 | [4] |

| Cicletanine 150 mg | 57.9 | 5.5 | [4] |

| HCTZ 25 mg | 102.2 | 12.7 | [4] |

Vasodilatory Effect

The vasorelaxant properties of cicletanine are complex and involve multiple signaling pathways:

-

Endothelial Nitric Oxide Synthase (eNOS) Activation: Cicletanine stimulates the phosphorylation of eNOS at Serine 1177, leading to increased production of nitric oxide (NO).[9] This activation is mediated through the Akt and MAP kinase/Erk signaling pathways.[9] NO then activates guanylate cyclase in vascular smooth muscle cells, resulting in increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and vasodilation.

-

Prostacyclin Synthesis: Cicletanine has been shown to increase the synthesis of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation.[6][7]

-

Protein Kinase C (PKC) Inhibition: Cicletanine directly inhibits Protein Kinase C.[10] This action is significant as it can reverse the vasoconstriction induced by endogenous substances like marinobufagenin, which are implicated in salt-sensitive hypertension.[10]

-

Phosphodiesterase (PDE) Inhibition: Cicletanine inhibits phosphodiesterase, leading to an accumulation of cGMP and cAMP, which contributes to vasorelaxation.[8]

-

Modulation of Ion Channels: Cicletanine can influence ion channels, including blocking Ca²⁺ channels, which contributes to the relaxation of vascular smooth muscle.[7][8]

Table 3: In Vitro Pharmacological Activity of Cicletanine

| Target/Effect | Measurement | Value | Reference |

| Protein Kinase C (PKC) Inhibition | IC₅₀ (rat brain PKC) | 45 ± 11 µmol/l | [10] |

| Vasorelaxation (MBG-precontracted human mesenteric artery) | EC₅₀ | 11 ± 2 µmol/l | [10] |

| Vasorelaxation (ET-1-precontracted human mesenteric artery) | EC₅₀ | 6.4 ± 1.1 µmol/l | [10] |

| Angiotensin II (AII) Antagonism (isolated rat kidney) | Kᵢ | 9.6 µmol/L | [2] |

| Arginine-Vasopressin (AVP) Antagonism (isolated rat kidney) | Kᵢ | 208 µmol/L | [2] |

| Angiotensin II (AII) Antagonism (isolated mesenteric vascular bed) | IC₅₀ | 54.0 ± 20.5 µmol/L | [2] |

| Arginine-Vasopressin (AVP) Antagonism (isolated mesenteric vascular bed) | IC₅₀ | 31.6 ± 5.0 µmol/L | [2] |

Pharmacokinetic Properties

This compound is rapidly absorbed after oral administration.[11] It is highly bound to plasma proteins and is eliminated through both renal and hepatic pathways.[11]

Table 4: Pharmacokinetic Parameters of Cicletanine in Healthy Volunteers

| Parameter | Value | Reference |

| Time to Cₘₐₓ (Tₘₐₓ) | ~0.65 hours | [11] |

| Elimination Half-life (t₁/₂) | 6 to 8 hours | [11] |

| Plasma Protein Binding | ~90% | [11] |

| Volume of Distribution (Vd) | 37 L | [11] |

| Accumulation Index (50 mg daily for 7 days) | 1.15 (negligible) | [3] |

| Mean Peak Concentration (Cₘₐₓ) (50 mg daily for 7 days) | 1730 ng/mL | [3] |

| Mean Trough Concentration (Cₘᵢₙ) (50 mg daily for 7 days) | 44 ng/mL | [3] |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented process and outlines a key step in the synthesis of this compound.

Objective: To synthesize this compound via acid hydrolysis and cyclization of an intermediate.

Materials:

-

4-chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]-methanol hydrochloride

-

Concentrated Hydrochloric Acid (HCl)

-

High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

-

Reaction vessel with reflux condenser and heating mantle

-

Filtration apparatus

-

Chilled water

-

Drying oven

Procedure:

-

Suspend 100 g of 4-chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]-methanol hydrochloride in 300 ml of concentrated HCl in a reaction vessel.

-

Heat the mixture to reflux (approximately 95-100°C).

-

Monitor the progress of the reaction by HPLC until the starting material is below 0.5%. The reaction is typically complete within 3 hours.

-

Observe the reaction mixture: it should initially be a slurry, which becomes a clear solution after about 30 minutes of reflux, followed by the precipitation of the product after approximately 2 hours.

-

Once the reaction is complete, cool the resulting slurry to 0-5°C.

-

Isolate the product by filtration.

-

Wash the filter cake with chilled water (2 x 100 ml).

-

Dry the product at 70°C under reduced pressure until a constant weight is achieved. The final product is this compound as a pale yellow powder.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in a sample.

Materials and Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile phase: Acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer), with the pH and ratio optimized for separation.

-

This compound reference standard

-

Sample containing this compound

-

Solvents for sample preparation (e.g., methanol)

Procedure:

-

Preparation of Mobile Phase: Prepare the mobile phase by mixing the organic solvent and buffer in the desired ratio. Degas the mobile phase before use.

-

Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Preparation of Sample Solution: Dissolve the sample containing this compound in the mobile phase or a suitable solvent to obtain a concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18

-

Mobile Phase: (To be optimized, e.g., Acetonitrile:Phosphate Buffer)

-

Flow Rate: (To be optimized, e.g., 1.0 mL/min)

-

Detection Wavelength: (To be optimized based on the UV absorbance maximum of cicletanine)

-

Injection Volume: (To be optimized, e.g., 20 µL)

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

In Vitro Protein Kinase C (PKC) Inhibition Assay (PepTag® Assay Principle)

Objective: To determine the inhibitory effect of this compound on PKC activity.

Materials:

-

PepTag® C1 Peptide (fluorescent peptide substrate for PKC)

-

Protein Kinase C (PKC) enzyme

-

PKC Activator Solution (containing phospholipids)

-

PepTag® PKC Reaction Buffer

-

This compound solutions of varying concentrations

-

Agarose (B213101) gel electrophoresis system

-

Microcentrifuge tubes

-

Water baths (30°C and 95°C)

Procedure:

-

Prepare the PKC Activator: Sonicate the PKC Activator Solution to disrupt the phospholipid micelles.

-

Prepare Reaction Mixtures: In microcentrifuge tubes on ice, combine the PepTag® PKC Reaction Buffer, PepTag® C1 Peptide, the sonicated PKC Activator Solution, and the test compound (this compound) or vehicle control.

-

Initiate the Reaction: Add the PKC enzyme to the reaction mixtures.

-

Incubation: Incubate the tubes at 30°C for 30 minutes.

-

Stop the Reaction: Terminate the reaction by heating the tubes at 95°C for 10 minutes.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis. The phosphorylation of the peptide substrate by PKC alters its net charge, allowing for the separation of the phosphorylated (product) and non-phosphorylated (substrate) peptides.

-

Analysis: Visualize the separated peptides on the gel. The amount of phosphorylated peptide corresponds to the PKC activity. Compare the activity in the presence of different concentrations of this compound to the vehicle control to determine the IC₅₀ value.

Western Blot Analysis of eNOS Phosphorylation in Endothelial Cells

Objective: To assess the effect of this compound on the phosphorylation of eNOS at Serine 1177 in endothelial cells.

Materials:

-

Cultured endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs)

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-phospho-eNOS (Ser1177) and anti-total eNOS

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

Western blot imaging system

Procedure:

-

Cell Treatment: Culture endothelial cells to the desired confluency. Treat the cells with various concentrations of this compound for a specified time. Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-eNOS (Ser1177) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL detection system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total eNOS.

-

Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-eNOS to total eNOS to determine the effect of this compound on eNOS phosphorylation.

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of cicletanine-induced vasodilation.

Caption: Experimental workflow for Western Blot analysis of eNOS phosphorylation.

Conclusion

This compound is an antihypertensive agent with a unique and complex mechanism of action that distinguishes it from other drug classes. Its dual diuretic and vasodilatory effects, mediated through multiple signaling pathways, make it a subject of continued interest in cardiovascular research. This technical guide provides a foundational resource for scientists and researchers, offering detailed information on its chemical and pharmacological properties, along with practical experimental protocols to facilitate further investigation into its therapeutic potential.

References

- 1. EP1398316A2 - Process for the preparation of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Derivatives - Google Patents [patents.google.com]

- 2. chegg.com [chegg.com]

- 3. Vascular actions of cicletanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Regulation of endothelium-derived nitric oxide production by the protein kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shimadzu.co.kr [shimadzu.co.kr]

- 7. ahajournals.org [ahajournals.org]

- 8. Phosphorylation of Endothelial Nitric-oxide Synthase Regulates Superoxide Generation from the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ulab360.com [ulab360.com]

- 10. A patch-clamp study of the effects of cicletanine on whole-cell calcium current in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

An In-Depth Technical Guide to the Synthesis and Purification of Cicletanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of cicletanine (B1663374) hydrochloride, an antihypertensive agent. The document details various synthetic routes, experimental protocols, and purification methodologies, supported by quantitative data and analytical procedures. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this pharmaceutical compound.

Introduction

Cicletanine hydrochloride is a furopyridine derivative with diuretic and antihypertensive properties. Its chemical name is 3-(4-chlorophenyl)-1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol hydrochloride. The synthesis of this molecule has evolved to improve efficiency, safety, and yield, moving away from the use of hazardous reagents. This guide will explore and compare different synthetic strategies and outline the methods for obtaining high-purity this compound suitable for pharmaceutical use.

Synthesis of this compound

Several synthetic routes for this compound have been reported, primarily in patent literature. The core of the synthesis involves the formation of the furopyridine ring system. Below are detailed descriptions of two key methods.

Synthesis Route 1: Improved Process via Reflux in Concentrated HCl

This method, detailed in European Patent EP1398316A2, presents a more efficient and industrially scalable process for the synthesis of this compound.

Experimental Workflow:

Caption: Synthesis workflow for this compound via the improved process.

Experimental Protocol:

-

Step 1: Grignard Reaction to form the Intermediate Adduct

-

To a solution of 4-chlorophenylmagnesium bromide in tetrahydrofuran (B95107) (THF), 3,4-isopropylidine pyridoxal is added at an elevated temperature of approximately 70°C (THF reflux).

-

The reaction is driven to completion at this temperature, resulting in a near-quantitative yield of the intermediate adduct, 4-chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]-methanol.

-

-

Step 2: Acid Hydrolysis and Cyclization

-

100g of the intermediate adduct hydrochloride is refluxed in 300 ml of concentrated hydrochloric acid at 95-100°C.

-

The reaction progress is monitored by HPLC until the level of the starting material is below 0.5%, which is typically achieved within 3 hours.

-

The initial slurry dissolves within the first 30 minutes, and the product begins to precipitate after approximately 2 hours.

-

The resulting slurry is cooled to 0-5°C, and the this compound is isolated by filtration.

-

The product is washed with chilled water and dried under reduced pressure at 70°C.

-

Synthesis Route 2: Original Patented Process

This earlier method, described in US Patent 4,383,998, follows a similar pathway but with different reaction conditions for the final cyclization step. Notably, European Patent EP1398316A2 reports that these conditions were not successful in their hands, highlighting the process improvements of the newer method.

Experimental Protocol:

-

Step 1: Grignard Reaction

-

The Grignard reaction is performed by adding the 3,4-isopropylidine pyridoxal at a lower temperature of 15-20°C. This method is reported to not go to completion.

-

-

Step 2: Acid Hydrolysis and Cyclization

-

The cyclization is attempted by stirring the intermediate adduct in concentrated HCl at ambient temperature for 12 hours.

-

Comparison of Synthesis Routes

| Parameter | Synthesis Route 1 (EP1398316A2) | Synthesis Route 2 (US 4,383,998) |

| Grignard Reaction Temperature | ~70°C (THF Reflux) | 15-20°C |

| Grignard Reaction Completion | Almost quantitative | Incomplete |

| Cyclization Conditions | Reflux in concentrated HCl (95-100°C) for 3 hours | Concentrated HCl at ambient temperature for 12 hours |

| Reported Success of Cyclization | Successful | Reported as unsuccessful in EP1398316A2 |

| Overall Yield | 75% | Not specified, but implied to be lower due to incomplete reactions |

| Melting Point | 220-228°C | 219-228°C |

Purification of this compound

High purity of the final active pharmaceutical ingredient (API) is critical. The primary methods for purifying crude this compound are treatment with activated carbon and recrystallization.

Treatment with Activated Carbon

This method is effective for removing colored impurities and other minor contaminants.

Experimental Protocol:

-

The crude this compound is dissolved in water.

-

Activated carbon is added to the solution.

-

The mixture is stirred and then filtered to remove the activated carbon, which adsorbs the impurities.

-

The pure this compound is then isolated from the aqueous solution, typically by evaporation or precipitation.

Recrystallization

Recrystallization is a powerful technique for achieving high purity by separating the desired compound from soluble and insoluble impurities. The choice of solvent is crucial for effective recrystallization. While specific solvent systems for this compound are not extensively detailed in the readily available literature, general principles for the recrystallization of amine hydrochlorides can be applied.

General Experimental Protocol for Recrystallization:

-

Solvent Selection: An ideal solvent would dissolve this compound at an elevated temperature but have low solubility at cooler temperatures. A solvent pair system, consisting of a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble, can also be employed. Given its hydrochloride salt form, polar solvents are likely candidates. Water is mentioned as a solvent in the activated carbon treatment, suggesting its potential use in recrystallization. Ethanol (B145695) or mixtures of ethanol and water are also commonly used for recrystallizing hydrochloride salts.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot recrystallization solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, promoting the formation of pure crystals. Further cooling in an ice bath can increase the yield.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried.

Logical Flow of Purification:

In Vitro Vasorelaxant Effects of Cicletanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro vasorelaxant properties of cicletanine (B1663374), a furopyridine antihypertensive agent. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the underlying signaling pathways.

Core Mechanisms of Action

Cicletanine elicits vasorelaxation through a multi-faceted mechanism involving both endothelium-dependent and -independent pathways. Key actions include the modulation of nitric oxide (NO) and prostaglandin (B15479496) synthesis, inhibition of phosphodiesterases, and effects on ion channels in vascular smooth muscle cells.

Quantitative Data Summary

The following tables summarize the quantitative data on the vasorelaxant effects of cicletanine and its enantiomers from various in vitro studies.

Table 1: Vasorelaxant Effects of Cicletanine on Pre-contracted Arteries

| Tissue | Pre-contraction Agent | Cicletanine Form | EC50 Value | Reference |

| Human Pulmonary Artery | Endothelin-1 (B181129) (10 nmol/L) | Racemic | 36 ± 3.5 nmol/L | [1] |

| Human Pulmonary Artery | Endothelin-1 (10 nmol/L) | (-)-enantiomer | 47 ± 4.2 nmol/L | [1] |

| Human Pulmonary Artery | Endothelin-1 (10 nmol/L) | (+)-enantiomer | 29.9 ± 6.5 nmol/L | [1] |

| Human Inferior Epigastric Arteries | Noradrenaline (10⁻⁷ M) | Racemic | Concentration-dependent relaxation from 10⁻⁷ to 10⁻³ M | [2] |

| Rat Aorta | Phenylephrine | Racemic | - | [3] |

Table 2: Potentiation of Vasodilators by Cicletanine

| Tissue | Vasodilator | Cicletanine Form | EC50 of Vasodilator (with Cicletanine) | Reference |

| Human Pulmonary Artery | Atrial Natriuretic Peptide (ANP) | (-)-cicletanine (100 µmol/L) | 4.2 ± 0.6 nmol/L | [1][4] |

| Human Pulmonary Artery | Sodium Nitroprusside (SNP) | (±)-cicletanine (10 µmol/L) | 9.0 ± 0.7 nmol/L | [1] |

| Human Pulmonary Artery | Sodium Nitroprusside (SNP) | (-)-enantiomer (10 µmol/L) | 3.3 ± 0.54 nmol/L | [1][4] |

| Human Pulmonary Artery | Sodium Nitroprusside (SNP) | (+)-enantiomer (10 µmol/L) | 7.9 ± 1.8 nmol/L | [1][4] |

| Rat Aorta | Atriopeptin II (AP II) | Racemic | 3- to 6-fold potentiation | [3] |

| Rat Aorta | Sodium Nitroprusside (SNP) | Racemic | 3- to 6-fold potentiation | [3] |

Signaling Pathways

The vasorelaxant effects of cicletanine are mediated by complex signaling cascades. The diagrams below illustrate the key pathways.

Caption: Endothelium-dependent vasorelaxation by cicletanine.

Caption: Endothelium-independent vasorelaxation by cicletanine.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Preparation of Isolated Arterial Rings

-

Tissue Source: Human pulmonary arteries, human inferior epigastric arteries, or rat thoracic aortas are commonly used.

-

Dissection: Arteries are dissected free from surrounding connective tissue and cut into rings (typically 2-4 mm in length).

-

Endothelium Removal (for endothelium-independent studies): The endothelium is mechanically removed by gently rubbing the intimal surface with a forceps or wooden stick. Successful removal is confirmed by the absence of relaxation to an endothelium-dependent vasodilator (e.g., acetylcholine).

-

Mounting: The rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a gas mixture (e.g., 95% O₂ and 5% CO₂).

-

Tension Measurement: The rings are connected to isometric force transducers to record changes in tension. An optimal resting tension is applied and the rings are allowed to equilibrate.

Vasorelaxation Studies

-

Pre-contraction: Arterial rings are pre-contracted with a vasoconstrictor agent such as endothelin-1, noradrenaline, or a high concentration of potassium chloride (KCl).[1][2]

-

Cumulative Concentration-Response Curves: Once a stable contraction is achieved, cicletanine is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.

-

Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction tension. EC₅₀ values (the concentration of cicletanine that produces 50% of the maximal relaxation) are calculated.

Investigation of Signaling Pathways

-

Role of Nitric Oxide: To investigate the involvement of NO, experiments are conducted in the presence of a nitric oxide synthase (NOS) inhibitor, such as N(G)-nitro-L-arginine methyl ester (L-NAME).[5]

-

Role of Prostaglandins (B1171923): The contribution of prostaglandins is assessed by pre-treating the arterial rings with a cyclooxygenase (COX) inhibitor, such as indomethacin.[2]

-

Calcium Channel Blockade: To study the effects on calcium influx, experiments are performed in a calcium-free medium, followed by the reintroduction of calcium to induce contraction. The effect of cicletanine on this calcium-induced contraction is then measured.[2]

-

Potassium Channel Involvement: The role of K⁺ channels is investigated using K⁺ channel blockers. For example, glibenclamide is used to assess the involvement of ATP-sensitive K⁺ channels.[2]

-

Phosphodiesterase Inhibition: The inhibitory effect on cGMP phosphodiesterases is demonstrated by cicletanine's ability to potentiate the vasorelaxant effects of guanylate cyclase activators like sodium nitroprusside (SNP) and atrial natriuretic peptide (ANP).[1][3][4]

Caption: General experimental workflow for in vitro vasorelaxation studies.

Discussion of Mechanisms

Endothelium-Dependent Effects: Cicletanine's endothelium-dependent vasorelaxation is primarily mediated by the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased NO production.[5][6][7] NO then diffuses to the vascular smooth muscle cells, where it activates soluble guanylate cyclase, increasing cGMP levels and causing relaxation.[4] Additionally, cicletanine has been shown to scavenge superoxide anions, which may preserve the bioavailability of NO.[6] Some studies also suggest a role for prostacyclin in cicletanine's effects.[8][9]

Endothelium-Independent Effects: In the absence of the endothelium, cicletanine can still induce vasorelaxation through several mechanisms:

-

Inhibition of cGMP Phosphodiesterases: Cicletanine inhibits low Km cGMP phosphodiesterases, preventing the breakdown of cGMP and thereby potentiating the effects of guanylate cyclase activators.[3]

-

Modulation of Ion Channels: Cicletanine has been shown to inhibit calcium influx in vascular smooth muscle cells.[2][10] It may also act on glibenclamide-sensitive K⁺ channels, leading to hyperpolarization and subsequent relaxation.[2]

-

Antagonism of Vasoconstrictors: Cicletanine can antagonize the vasoconstrictor effects of agents like endothelin-1 and angiotensin II.[4][11]

The (-)-enantiomer of cicletanine generally displays greater vasorelaxant activity than the (+)-enantiomer.[1]

Conclusion

The in vitro vasorelaxant effects of cicletanine are the result of a complex interplay of endothelium-dependent and -independent mechanisms. Its ability to stimulate NO production, inhibit cGMP degradation, and modulate ion channel activity in vascular smooth muscle cells contributes to its overall antihypertensive properties. This guide provides a foundational understanding for further research and development in this area.

References

- 1. Vasorelaxant effects of cicletanine and its (+)- and (-)-enantiomers in isolated human pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro vascular effects of cicletanine in pregnancy-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of low Km cyclic GMP phosphodiesterases and potentiation of guanylate cyclase activators by cicletanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Cicletanine stimulates nitric oxide release and scavenges superoxide in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Inhibitory effect of cicletanine on vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cicletanine and eicosanoids in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Preclinical Toxicology of Cicletanine Hydrochloride: A Technical Guide

Disclaimer: This technical guide provides a framework for the preclinical toxicological evaluation of cicletanine (B1663374) hydrochloride. As of the latest literature review, specific, publicly available quantitative data from comprehensive preclinical toxicology studies (e.g., acute, sub-chronic, chronic, reproductive, and genetic toxicity) for cicletanine hydrochloride is limited. Therefore, this document outlines the standard experimental protocols and data presentation formats that would be employed for such a compound, in line with regulatory guidelines. The signaling pathways described are based on the known pharmacological activity of cicletanine.

Introduction to this compound

This compound is a furopyridine derivative developed as an antihypertensive agent.[1][2] Its primary therapeutic action is to lower blood pressure, which it achieves through a multifaceted mechanism involving vasodilation and mild diuretic effects.[3][4] Unlike many traditional diuretics, cicletanine's antihypertensive efficacy at typical doses (50-100 mg/day) is attributed more to its action on blood vessels than to a significant reduction in vascular fluid volume.[2] A thorough preclinical toxicology assessment is a critical step in the drug development process to establish a compound's safety profile before human trials. This involves a battery of in vitro and in vivo studies designed to identify potential target organs of toxicity, determine a safe starting dose for clinical studies, and understand the dose-response relationship for any adverse effects.

Pharmacodynamics and Mechanism of Action

Cicletanine's antihypertensive effect is complex and involves multiple signaling pathways that lead to vasorelaxation and natriuresis.

-

Vasodilatory Effects: Cicletanine promotes the relaxation of vascular smooth muscle. This is primarily achieved by stimulating the release of endothelium-derived relaxing factors such as nitric oxide (NO) and prostacyclin.[3] It has also been shown to inhibit phosphodiesterase (PDE), leading to increased levels of cyclic GMP (cGMP) and cyclic AMP (cAMP), which further promotes vasodilation.[1][3] Additionally, cicletanine can modulate ion channels, including inhibiting the influx of calcium ions (Ca2+) into vascular smooth muscle cells and potentially opening potassium (K+) channels.[1][5]

-

Diuretic Effects: The mild diuretic and natriuretic properties of cicletanine are attributed to its sulfoconjugated metabolite, which is thought to inhibit the Na+-dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule of the kidney.[1]

-

Other Actions: Research indicates that cicletanine may also inhibit protein kinase C (PKC), which can reverse vasoconstriction induced by certain endogenous substances.[6][7][8]

Signaling Pathway Diagram

Caption: Mechanism of action for this compound.

Preclinical Toxicology Evaluation

The following sections describe the standard battery of tests performed to characterize the toxicological profile of a new chemical entity like this compound.

Acute Toxicity Studies

Acute toxicity studies are designed to determine the potential adverse effects of a single, high dose of a substance. The primary endpoint is often the determination of the median lethal dose (LD50).

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

-

Species: Typically conducted in two mammalian species, one rodent (e.g., Sprague Dawley rat) and one non-rodent.

-

Animals: Young, healthy, nulliparous, and non-pregnant female rats (8-12 weeks old) are often used initially.

-

Housing: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) and provided with standard diet and water ad libitum.

-

Acclimatization: Animals are acclimated for at least 5 days before dosing.

-

Dosing: A single animal is dosed with the test substance via oral gavage. The starting dose is selected based on available data, with subsequent doses adjusted up or down by a constant factor depending on the outcome (survival or death) for the previously dosed animal. Dosing is sequential, with a 48-hour interval between animals.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity), and body weight changes for up to 14 days post-dosing.

-

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Caption: General workflow for an acute oral toxicity study.

Data Presentation: Acute Toxicity (Illustrative Table - Data Not Available for this compound)

| Species | Route | Vehicle | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |

|---|---|---|---|---|---|

| Rat (Female) | Oral | 0.5% CMC | N/A | N/A | N/A |

| Mouse (Male) | Oral | 0.5% CMC | N/A | N/A | N/A |

Sub-acute, Sub-chronic, and Chronic Toxicity Studies

These repeated-dose studies are crucial for identifying the toxicological effects of a drug over longer exposure periods.[9] They help to determine the No-Observed-Adverse-Effect-Level (NOAEL) and identify target organs for toxicity.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study

-

Species: Typically a rodent (e.g., Wistar rat) and a non-rodent (e.g., Beagle dog).

-

Groups: At least three dose groups (low, mid, high) and a concurrent control group (vehicle only). A satellite group for recovery assessment may also be included. Each group consists of an equal number of male and female animals (e.g., 10/sex/group).

-

Dosing: The test substance is administered daily via oral gavage for 28 consecutive days.

-

In-life Observations: Daily clinical observations, weekly detailed observations, body weight, and food consumption measurements. Ophthalmoscopy is performed pre-test and at termination.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at termination.

-

Terminal Procedures: At the end of the study, animals are euthanized. A full gross necropsy is performed, and selected organs are weighed.

-

Histopathology: A comprehensive list of tissues from all control and high-dose animals is examined microscopically. Target organs are examined in lower-dose groups.

Data Presentation: Repeated-Dose Toxicity (Illustrative Table - Data Not Available for this compound)

| Parameter | Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |

|---|---|---|---|---|

| Body Weight Change (g) | ||||

| Male | +120 | +115 | +100* | +85** |

| Female | +60 | +58 | +50 | +42* |

| Key Organ Weight (g) | ||||

| Liver (Male) | 12.5 | 13.0 | 14.5* | 16.0** |

| Kidney (Male) | 2.5 | 2.6 | 2.7 | 2.9* |

| Histopathology Findings | No significant findings | No significant findings | Minimal centrilobular hypertrophy (Liver) | Mild centrilobular hypertrophy (Liver) |

| NOAEL (mg/kg/day) | - | Male: X | - | - |

| - | Female: Y | - | - |

*p<0.05, **p<0.01 vs. control

Reproductive and Developmental Toxicity

These studies assess the potential effects of a substance on fertility, reproductive performance, and embryonic/fetal development.[10]

Experimental Protocol: Teratogenicity Study (Segment II)

-

Species: Typically rat and rabbit.

-

Groups: A control group and at least three dose levels.

-

Dosing: Pregnant females are dosed daily during the period of major organogenesis (e.g., gestation days 6-17 for rats).

-

Observations: Dams are observed for clinical signs, mortality, and body weight.

-

Terminal Procedures: Near term, dams are euthanized, and a caesarean section is performed. The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded.

-

Fetal Examination: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

Caption: Workflow for a developmental toxicity study.

Genetic Toxicology

A battery of tests is used to assess the potential for a drug to cause genetic damage (genotoxicity) through various mechanisms.[11]

Standard Test Battery:

-

Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations.

-

In Vitro Mammalian Cell Assay: Assesses chromosomal damage (e.g., chromosome aberration test) or gene mutations (e.g., mouse lymphoma assay).

-

In Vivo Genotoxicity Assay: Typically a micronucleus test in rodent hematopoietic cells to assess chromosomal damage in a whole animal system.

Experimental Protocol: Ames Test

-

Strains: A set of Salmonella typhimurium and Escherichia coli strains engineered to detect different types of point mutations.

-

Activation: The test is conducted with and without a metabolic activation system (S9 mix from induced rat liver) to mimic mammalian metabolism.

-

Procedure: The tester strains, test substance at various concentrations, and S9 mix (if applicable) are combined and plated on minimal media.

-

Endpoint: A positive result is a dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize an essential amino acid) compared to the negative control.

Data Presentation: Genetic Toxicology (Illustrative Table - Data Not Available for this compound)

| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |

|---|---|---|---|---|

| Bacterial Reverse Mutation | S. typhimurium (TA98, TA100, etc.) E. coli (WP2 uvrA) | With & Without | 1.5 - 5000 µ g/plate | Negative |

| In Vitro Chromosome Aberration | Human Lymphocytes | With & Without | 10 - 1000 µg/mL | Negative |

| In Vivo Micronucleus | Rat Bone Marrow | N/A | 500, 1000, 2000 mg/kg | Negative |

Conclusion

References

- 1. Cicletanine: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cicletanine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Cicletanine? [synapse.patsnap.com]

- 4. What is Cicletanine used for? [synapse.patsnap.com]

- 5. In vitro vascular effects of cicletanine in pregnancy-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cicletanine reverses vasoconstriction induced by the endogenous sodium pump ligand, marinobufagenin, via a protein kinase C dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C14H13Cl2NO2 | CID 54909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cicletanine | C14H12ClNO2 | CID 54910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ojs.ikm.mk [ojs.ikm.mk]

- 10. fda.gov [fda.gov]

- 11. pharmaron.com [pharmaron.com]

An In-depth Technical Guide on Cicletanine Hydrochloride and Nitric Oxide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction between the antihypertensive agent cicletanine (B1663374) hydrochloride and the synthesis of nitric oxide (NO). It details the signaling pathways, summarizes quantitative data from key studies, and outlines the experimental protocols used to elucidate these effects.

Core Mechanism of Action

Cicletanine hydrochloride, a furopyridine derivative, exerts its vasodilatory and antihypertensive effects in part by stimulating the production of nitric oxide, a critical signaling molecule in the cardiovascular system.[1][2] The primary enzyme responsible for this is endothelial nitric oxide synthase (eNOS).[3][4] Cicletanine's action is multifaceted, involving the activation of specific signaling cascades that lead to the phosphorylation and subsequent activation of eNOS.[3][5] Additionally, cicletanine has been shown to possess antioxidant properties, scavenging superoxide (B77818) radicals, which in turn increases the bioavailability of NO.[6]

Signaling Pathways of Cicletanine-Induced NO Synthesis

The synthesis of NO stimulated by cicletanine is not a direct enzymatic activation but rather a result of a complex signaling cascade. Key pathways identified include the Protein Kinase B (Akt) and the MAP Kinase/Erk signaling pathways.[3][5] Upon stimulation by cicletanine, these pathways lead to the phosphorylation of eNOS at serine residue 1177 (Ser1177), a key activating site of the enzyme.[3][7] This phosphorylation enhances the enzyme's activity, leading to an increased conversion of L-arginine to L-citrulline and NO.[5]

The generated NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that activates Protein Kinase G (PKG).[3] The NO/PKG signaling pathway ultimately leads to vasodilation and a reduction in blood pressure.[3][8]

Quantitative Data on Cicletanine's Effects

Several studies have quantified the impact of cicletanine on NO production and related markers. The data highlights a dose- and time-dependent effect.

| Parameter Measured | Cell/Tissue Type | Cicletanine Concentration | Observed Effect | Reference |

| Nitric Oxide (NO) Release | Rat Aortic Endothelium | Micromolar concentrations | Peak concentration of 160 ± 8 nM | [6] |

| Nitrogen Oxides (NOx) | Human Umbilical Vein Endothelial Cells (HUVECs) | 10⁻⁶ to 10⁻⁴ M | Increased production after 3-24 hours of incubation | [9] |

| eNOS (Ser1177) Phosphorylation | Rat Sinusoidal Endothelial Cells | 50 and 100 nM | Dose-dependent increase | [3] |

| eNOS Reductase Activity | Rat Sinusoidal Endothelial Cells | 100 nM | ~2-fold increase over control | [3] |

| L-arginine to L-citrulline Conversion | Rat Sinusoidal Endothelial Cells | 100 nM | Significant increase over control | [5] |

| Cyclic GMP (cGMP) Levels | Human Umbilical Vein Endothelial Cells (HUVECs) | 10⁻⁶ to 10⁻⁴ M | Significant increase | [9] |

| Portal Pressure Reduction | Bile Duct-Ligated Mice (in vivo) | Not specified | Significant reduction | [5] |

Experimental Protocols

The investigation of cicletanine's effect on NO synthesis involves a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is an indirect colorimetric method that measures nitrite (B80452) (NO₂⁻), a stable and quantifiable oxidation product of NO in aqueous solutions.[9][10]

Protocol:

-

Cell Culture and Treatment:

-

Culture endothelial cells (e.g., HUVECs or sinusoidal endothelial cells) to confluence in appropriate media.[9]

-

Serum-starve the cells overnight to reduce basal signaling activity.[3]

-

Treat the cells with various concentrations of cicletanine (e.g., 10⁻⁶ to 10⁻⁴ M) for a specified time course (e.g., 3 to 24 hours).[9]

-

-

Sample Collection:

-

At the end of the incubation period, collect the cell culture supernatant.

-

-

Griess Reaction:

-

In a 96-well plate, add 50 µL of the collected supernatant.

-

Add 50 µL of sulfanilamide (B372717) solution to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Quantification:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.[10]

-

eNOS Activity Assay (L-arginine to L-citrulline Conversion)

This assay directly measures the enzymatic activity of eNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[3]

Protocol:

-

Cell Lysate Preparation:

-

Treat endothelial cells with cicletanine as described previously.

-